ST-1535 ST-1535 ST1535 is an adenosine A2A receptor antagonist. It is selective for adenosine A2A over A1 receptors (Kis = 2.3 and 107 nM, respectively, in radioligand binding assays). ST1535 inhibits agonist-induced production of cAMP in CHO cells expressing adenosine A2A receptors (IC50 = 353 nM). In vivo, ST1535 (10 and 20 mg/kg) reduces haloperidol-induced catalepsy in mice. It reduces the number of jaw tremors in a rat model of Parkinsonian jaw tremors induced by tacrine. ST1535 (20 and 40 mg/kg) increases locomotor activity and reverses motor disabilities in a marmoset model of MPTP-induced Parkinson’s disease.
ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 496955-42-1
VCID: VC0543907
InChI: InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
SMILES: CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Molecular Formula: C12H16N8
Molecular Weight: 272.31 g/mol

ST-1535

CAS No.: 496955-42-1

Cat. No.: VC0543907

Molecular Formula: C12H16N8

Molecular Weight: 272.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ST-1535 - 496955-42-1

Specification

Description ST1535 is an adenosine A2A receptor antagonist. It is selective for adenosine A2A over A1 receptors (Kis = 2.3 and 107 nM, respectively, in radioligand binding assays). ST1535 inhibits agonist-induced production of cAMP in CHO cells expressing adenosine A2A receptors (IC50 = 353 nM). In vivo, ST1535 (10 and 20 mg/kg) reduces haloperidol-induced catalepsy in mice. It reduces the number of jaw tremors in a rat model of Parkinsonian jaw tremors induced by tacrine. ST1535 (20 and 40 mg/kg) increases locomotor activity and reverses motor disabilities in a marmoset model of MPTP-induced Parkinson’s disease.
ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.
CAS No. 496955-42-1
Molecular Formula C12H16N8
Molecular Weight 272.31 g/mol
IUPAC Name 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine
Standard InChI InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
Standard InChI Key CYYQMAWUIRPCNW-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Canonical SMILES CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Appearance Solid powder

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